4-Propylpyrrolidin-2-one
Overview
Description
4-Propylpyrrolidin-2-one is a chiral lactam with the molecular formula C7H13NO. It is a derivative of pyrrolidin-2-one, characterized by the presence of a propyl group at the 4-position of the pyrrolidine ring.
Mechanism of Action
Target of Action
4-Propylpyrrolidin-2-one, also known as ®-4-Propylpyrrolidin-2-one, is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam . This drug exhibits a magnificent affinity towards synaptic vesicle glycoprotein , which is its primary target. Synaptic vesicle glycoproteins play a crucial role in the regulation of neurotransmitter release, thus influencing neuronal communication.
Mode of Action
It is known that brivaracetam, the drug synthesized from this compound, binds to synaptic vesicle glycoproteins . This binding likely alters the function of these proteins, affecting the release of neurotransmitters and thus neuronal communication.
Biochemical Pathways
This pathway is involved in various biological processes, including cancer progression and immune cell chemotaxis .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Its derivative, brivaracetam, has been shown to have significant anti-epileptic effects . By binding to synaptic vesicle glycoproteins and altering neurotransmitter release, it can help limit the progression of epilepsy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylpyrrolidin-2-one typically involves the enzymatic conversion of dimethyl 3-propyl pentanedioate into (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid using Novozyme’s Promea® enzyme. This is followed by amidation, ester hydrolysis, and Hofmann rearrangement to obtain the desired product with high chiral purity .
Industrial Production Methods: Industrial production of this compound often employs similar enzymatic processes to ensure high yield and purity. The use of chiral chromatography and selective amination techniques are also common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Propylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Propylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of chiral drugs and complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a crucial intermediate in the synthesis of Brivaracetam, an antiepileptic drug
Industry: The compound is employed in the production of various pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Pyrrolidin-2-one: The parent compound, lacking the propyl group.
4-Methylpyrrolidin-2-one: A similar compound with a methyl group at the 4-position.
4-Ethylpyrrolidin-2-one: Another derivative with an ethyl group at the 4-position.
Uniqueness: 4-Propylpyrrolidin-2-one is unique due to its specific chiral center and the presence of the propyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of chiral drugs and as a building block in asymmetric synthesis .
Properties
IUPAC Name |
4-propylpyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBVCRLVTCSQAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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